Tert-butyl ((4-aminotetrahydro-2H-pyran-4-YL)methyl)carbamate
Overview
Description
Tert-butyl ((4-aminotetrahydro-2H-pyran-4-YL)methyl)carbamate, also known as TBAT, is an organic compound used for various scientific and industrial purposes. It is a colorless liquid with a molecular weight of 142.2 g/mol. TBAT is a derivative of aminotetrahydropyran and is a part of the larger family of carbamate compounds. It is used as a reagent in organic synthesis, an intermediate in the production of pharmaceuticals, and as a catalyst in various industrial processes. TBAT has also been used in research applications for its ability to modulate the activity of enzymes, receptors, and other biological molecules.
Scientific Research Applications
Synthesis and Intermediate Role in Biologically Active Compounds
Synthetic Methods : Tert-butyl ((4-aminotetrahydro-2H-pyran-4-YL)methyl)carbamate is synthesized from commercially available compounds through methods such as acylation, nucleophilic substitution, and reduction. These processes are optimized for high yields, as demonstrated in the synthesis of similar compounds (Zhao, Guo, Lan, & Xu, 2017).
Intermediate for Complex Molecules : This compound serves as an important intermediate in the synthesis of various biologically active compounds, such as omisertinib (AZD9291), showcasing its role in the development of new pharmaceuticals.
Development of Novel Synthetic Routes
- Innovative Synthesis Approaches : Research has focused on developing new routes for the synthesis of complex molecules involving tert-butyl ((4-aminotetrahydro-2H-pyran-4-YL)methyl)carbamate. These methods include base-catalyzed ring transformation and subsequent reactions to form highly congested 2-aminobenzylamines and other derivatives (Farhanullah, Samrin, & Ram, 2007).
Role in Medicinal Chemistry
- Antimitotic Agents : Certain isomers of related carbamate compounds have shown activity in various biological systems, indicating the potential of tert-butyl carbamate derivatives in medicinal chemistry (Temple & Rener, 1992).
Chemical Reactivity and Transformations
- Reactivity Studies : Investigations into the reactivity of similar compounds provide insights into chemical transformations that tert-butyl carbamate derivatives can undergo. These studies help in understanding the potential applications in chemical synthesis (Mironovich & Shcherbinin, 2014).
Structural Analysis and Crystallography
- Crystal Structures : The structural analysis of tert-butyl carbamate derivatives contributes to the understanding of molecular interactions and properties. Studies in crystallography help in designing compounds with desired physical and chemical characteristics (Baillargeon et al., 2017).
Application in Organic Synthesis
- Synthetic Applications : Tert-butyl carbamate derivatives are used in various organic synthesis reactions, such as Diels-Alder reactions, highlighting their versatility in creating complex organic molecules (Padwa, Brodney, & Lynch, 2003).
Photocatalytic Applications
- Photocatalysis : Recent studies explore the use of tert-butyl carbamate derivatives in photoredox-catalyzed reactions, indicating their potential in photocatalytic applications (Wang et al., 2022).
properties
IUPAC Name |
tert-butyl N-[(4-aminooxan-4-yl)methyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-10(2,3)16-9(14)13-8-11(12)4-6-15-7-5-11/h4-8,12H2,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKKXSYCQUVNYBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCOCC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl ((4-aminotetrahydro-2H-pyran-4-YL)methyl)carbamate | |
CAS RN |
885269-69-2 | |
Record name | tert-butyl ((4-aminotetrahydro-2H-pyran-4-yl)methyl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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